3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
Description
Properties
CAS No. |
21269-14-7 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-5-2-3-6-14(13)18-12-7-9-15(11-12)8-4-10-16/h2-3,5-6,12,16H,4,7-11H2,1H3 |
InChI Key |
UWQNMHUNUGDTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCO |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Based on the literature and analogous compound syntheses, the following generalized route is proposed:
Example Protocol from Literature
- Mitsunobu Reaction: 4-bromo-2-methoxyphenol is reacted with a pyrrolidine derivative in the presence of diisopropylazodicarboxylate (DIAD) and triphenylphosphine to yield the phenoxy-pyrrolidine intermediate with 86% yield.
- Reduction and Alkylation: The intermediate is then alkylated with 3-bromopropanol under basic conditions to afford the target compound.
- Purification: The crude product is purified by silica gel chromatography to obtain the compound as a colorless oil or solid depending on conditions.
Analytical Data and Characterization
| Analytical Technique | Observed Data | Interpretation |
|---|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Multiplets at 6.6–7.8 ppm (aromatic protons), singlet at 3.69 ppm (methoxy protons), multiplets between 2.0–4.6 ppm (pyrrolidine and propanol protons) | Confirms aromatic methoxyphenoxy and pyrrolidine environment |
| Mass Spectrometry (HRMS) | Molecular ion peak at m/z 278 (M+H)+ | Confirms molecular weight consistent with C15H21NO3 |
| IR Spectroscopy | Absorption bands at ~3400 cm^-1 (OH stretch), 1100–1200 cm^-1 (C-O stretch) | Confirms presence of alcohol and ether groups |
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Structural Differences | Potential Impact on Properties |
|---|---|---|---|
| 2-(2-Methoxyphenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide | C19H24N2O3S | Incorporates thiophene ring and acetamide group | Enhanced biological activity due to sulfur heterocycle |
| 2-(2-Methoxyphenoxy)-1-(pyrrolidin-1-yl)propan-1-one | C15H21NO2 | Ketone instead of propanol side chain | Different pharmacokinetics and receptor affinity |
| (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone | C12H15NO2 | Lacks propanol side chain | Altered solubility and bioavailability |
This comparison highlights the uniqueness of this compound in medicinal chemistry applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and methoxyphenoxy group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate signaling pathways and enzyme activities .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol
- CAS Registry Number : 21269-14-7
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.32 g/mol
- Structure: Comprises a pyrrolidine ring substituted at the 3-position with a 2-methoxyphenoxy group and a propan-1-ol chain at the 1-position.
Key Properties :
- XLogP : 1.8 (moderate lipophilicity)
- Topological Polar Surface Area (PSA) : 41.9 Ų (indicative of moderate polarity)
- Stereochemistry : Contains one undefined stereocenter (pyrrolidine C3), which may influence biological activity .
The propanol chain enhances solubility and hydrogen-bonding capacity.
Comparison with Structural Analogues
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Structural and Functional Differences
Core Heterocycle :
- The target compound uses a pyrrolidine ring, offering flexibility and moderate basicity (pKa ~8–9). In contrast, pyridine-containing analogues (e.g., 3-(pyridin-3-yl)propan-1-ol) are more rigid and basic (pKa ~5–6), affecting membrane permeability and target engagement .
- Carbazole derivatives (e.g., ) feature fused aromatic systems, enhancing π-π stacking but reducing solubility .
Halogenated Aromatics: Chloropyridine () and brominated benzodioxole () derivatives exhibit higher XLogP (1.5–2.0), improving blood-brain barrier penetration but risking metabolic instability .
Stereochemistry: The undefined stereocenter in the target compound (pyrrolidine C3) may require resolution for optimized activity, unlike simpler analogues like 3-(1-pyrrolidinyl)-1-propanol .
Pyridine Derivatives (): Exhibit neuroprotective and antioxidant roles, highlighting substituent-dependent shifts in mechanism . Carbazole Derivatives (): Used in carvedilol-related drugs, emphasizing the role of bulky aromatics in β-blockade .
Research Implications and Challenges
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-pyrrolidinyl propanol with 2-methoxyphenol, a route less complex than carbazole or indole derivatives .
- Metabolic Stability : The 2-methoxy group may undergo demethylation, a common metabolic pathway requiring structural optimization for drug development.
- Activity Gaps: While analogues show adrenoceptor binding and neuroprotection, the target’s specific bioactivity remains uncharacterized, necessitating further screening.
Biological Activity
The compound 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol , with the CAS number 21269-14-7, is a chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.32 g/mol
- Structure : The compound features a pyrrolidine ring, a propanol moiety, and a methoxyphenoxy group, which may contribute to its biological properties.
Pharmacological Properties
-
Antimicrobial Activity :
- Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication.
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Cell Cycle Regulation : Some studies suggest that related compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against MRSA strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, demonstrating potent activity compared to standard antibiotics .
Study 2: Anti-inflammatory Properties
In vitro studies using RAW264.7 macrophage cells demonstrated that derivatives similar to this compound effectively inhibited nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting potential anti-inflammatory applications .
Study 3: Antioxidant Activity
A comparative analysis highlighted that compounds with methoxy substitutions showed superior antioxidant capacities in DPPH radical scavenging assays, indicating their potential utility in mitigating oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-methoxyphenol with pyrrolidine derivatives, followed by functionalization of the propanol chain. For example, alkylation using alkyl halides (e.g., bromopropanol) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C can yield the target compound. Optimization of reaction time and stoichiometry is critical to minimize side products like unreacted intermediates or over-alkylated species . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation, including bond angles and dihedral angles of the pyrrolidine and methoxyphenoxy groups . Complementary techniques include:
- NMR : H and C NMR to confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, pyrrolidine ring protons at 1.5–3.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 294.17) .
Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- TGA/DSC : Thermal gravimetric analysis to determine decomposition thresholds (e.g., stability up to 150°C).
- Long-term stability : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or solvent systems (DMSO vs. aqueous buffers). To address this:
- Standardized Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and control for solvent concentration (<1% DMSO).
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3-(4-Chlorophenyl)propan-1-ol) to isolate substituent effects .
- Dose-Response Curves : Triplicate experiments with statistical validation (p < 0.05) to confirm reproducibility .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?
- Methodological Answer : The pyrrolidine ring introduces chirality, requiring asymmetric synthesis or resolution:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed coupling reactions to favor desired enantiomers .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How can hydrogen-bonding patterns in the crystal structure inform its interaction with biological targets?
- Methodological Answer : Hydrogen bonding (e.g., O–H···N interactions between propanol and pyrrolidine) can predict binding modes with proteins. Methodology includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
